2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid” belongs to a class of compounds known as [1,2,4]triazolo[4,3-b]pyridazines . These compounds have been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . They have shown potential insecticidal activity, especially in regulating the growth of 2nd instar Mythimna separata larvae .
Synthesis Analysis
The synthetic strategy for preparation of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles has been studied extensively . The process involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Molecular Structure Analysis
The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques such as IR, NMR, EI-MS, and elemental analysis . For instance, one of the compounds was found to have a melting point of 222.4–223.8 °C .Scientific Research Applications
Anticancer Activity
The triazolopyridazine scaffold is known for its potential anticancer properties. The presence of a pyridine ring can enhance the molecule’s ability to interact with various biological targets, including enzymes and receptors that are pivotal in cancer progression. Research suggests that derivatives of triazolopyridazine exhibit significant activity against certain cancer cell lines, making them valuable for developing novel chemotherapeutic agents .
Antimicrobial and Antifungal Applications
Compounds with the triazolopyridazine structure have shown promising results as antimicrobial and antifungal agents. Their ability to inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans, positions them as potential candidates for new antibiotic and antifungal drugs .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory effects of triazolopyridazine derivatives are of significant interest. They can potentially inhibit the production of inflammatory mediators, providing relief from pain and inflammation. This makes them suitable for research into treatments for conditions like arthritis and other inflammatory diseases .
Antioxidant Effects
Oxidative stress is a contributing factor to many chronic diseases. Triazolopyridazine compounds can act as antioxidants, scavenging free radicals and reducing oxidative damage. This application is crucial for the development of treatments aimed at preventing or managing oxidative stress-related conditions .
Enzyme Inhibition
Various enzymes play critical roles in disease mechanisms, and inhibitors of these enzymes can be therapeutic. Triazolopyridazine derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. This property is particularly useful in designing drugs for diseases where enzyme dysregulation is a factor .
Antiviral Potential
The structural complexity of triazolopyridazine allows for interactions with viral components, offering a pathway for antiviral drug development. Research into the antiviral applications of these compounds, particularly against diseases with limited treatment options, is a promising field .
Insecticidal Activity
In agriculture, the search for environmentally friendly insecticides is ongoing. Triazolopyridazine derivatives have shown potential as insecticides, especially in regulating the growth of pests like the Mythimna separata larvae. This application is vital for sustainable agricultural practices and reducing the reliance on traditional, more toxic insecticides .
Drug Design and Development
The triazolopyridazine core is a versatile scaffold in drug design due to its ability to form specific interactions with target receptors. Its structural features facilitate the exploration of structure-activity relationships, aiding in the rational design of new drugs for multifunctional diseases. In silico pharmacokinetic and molecular modeling studies further support its utility in drug discovery .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases .
Mode of Action
It can be inferred from similar compounds that it might interact with its targets and induce changes that lead to its biological activity .
Biochemical Pathways
Based on similar compounds, it can be inferred that it might interfere with the signaling pathways of its targets, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising oral bioavailability .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXZCBMJYIDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.